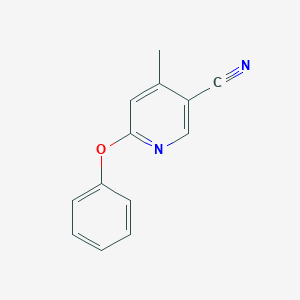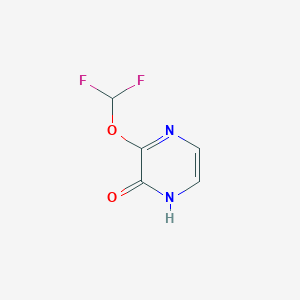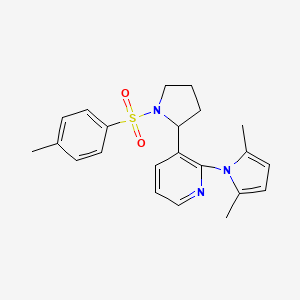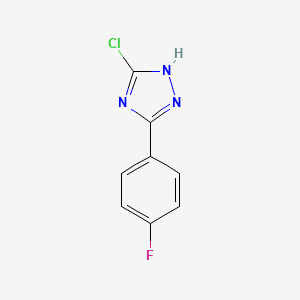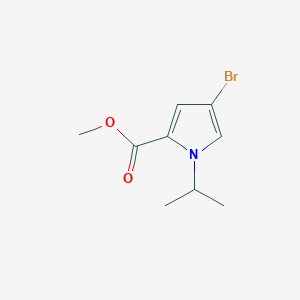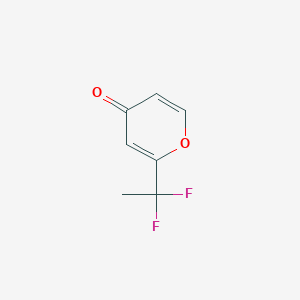
Benzyl 2-(2-(methylthio)pyridin-3-yl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2-(méthylthio)pyridin-3-yl)pyrrolidine-1-carboxylate de benzyle est un composé organique complexe qui présente un cycle pyrrolidine, un cycle pyridine et un groupe ester benzylique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(2-(méthylthio)pyridin-3-yl)pyrrolidine-1-carboxylate de benzyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante commence par la préparation du cycle pyrrolidine, qui peut être synthétisé à partir de dérivés de proline. Le cycle pyridine est ensuite introduit par une série de réactions impliquant une méthylthiolation suivie d'un couplage avec le cycle pyrrolidine. La dernière étape implique l'estérification du groupe carboxylate avec de l'alcool benzylique en milieu acide .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu et de synthèse automatisée pour garantir un rendement et une pureté élevés. Les conditions réactionnelles sont soigneusement contrôlées pour minimiser les sous-produits et assurer la cohérence du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(2-(méthylthio)pyridin-3-yl)pyrrolidine-1-carboxylate de benzyle subit diverses réactions chimiques, notamment :
Oxydation : Le groupe méthylthio peut être oxydé en sulfoxyde ou sulfone à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Le cycle pyridine peut être réduit en cycle pipéridine dans des conditions d'hydrogénation.
Substitution : Le groupe ester benzylique peut être substitué par d'autres nucléophiles en milieu basique.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.
Réduction : Gaz hydrogène avec un catalyseur au palladium.
Substitution : Hydroxyde de sodium ou autres bases fortes.
Principaux produits formés
Oxydation : Dérivés sulfoxyde ou sulfone.
Réduction : Dérivés pipéridine.
Substitution : Divers dérivés d'ester en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le 2-(2-(méthylthio)pyridin-3-yl)pyrrolidine-1-carboxylate de benzyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif avec des propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action du 2-(2-(méthylthio)pyridin-3-yl)pyrrolidine-1-carboxylate de benzyle implique son interaction avec des cibles moléculaires spécifiques. Le cycle pyrrolidine peut interagir avec des enzymes ou des récepteurs, inhibant potentiellement leur activité. Le groupe méthylthio peut également jouer un rôle dans la modulation de l'activité biologique du composé en affectant son affinité de liaison et sa spécificité .
Applications De Recherche Scientifique
Benzyl 2-(2-(methylthio)pyridin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzyl 2-(2-(methylthio)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The methylthio group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la pyrrolidine : Des composés comme les pyrrolizines, la pyrrolidine-2-one et les pyrrolidine-2,5-diones partagent la structure du cycle pyrrolidine.
Dérivés de la pyridine : Des composés comme la 2-méthylpyridine et la 3-méthylpyridine partagent la structure du cycle pyridine.
Unicité
Le 2-(2-(méthylthio)pyridin-3-yl)pyrrolidine-1-carboxylate de benzyle est unique en raison de la combinaison de ses cycles pyrrolidine et pyridine, ainsi que de la présence d'un groupe méthylthio et d'un ester benzylique. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui ne se retrouvent pas dans d'autres composés similaires .
Propriétés
Formule moléculaire |
C18H20N2O2S |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
benzyl 2-(2-methylsulfanylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H20N2O2S/c1-23-17-15(9-5-11-19-17)16-10-6-12-20(16)18(21)22-13-14-7-3-2-4-8-14/h2-5,7-9,11,16H,6,10,12-13H2,1H3 |
Clé InChI |
XBPACNNHBAAHIW-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC=N1)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11804362.png)

